Dabigatran Etexilate Mesylate

Description

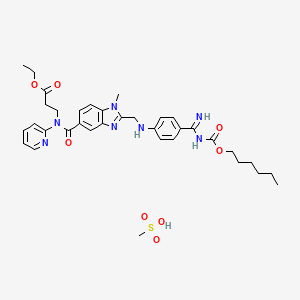

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBXHPXHHOLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872728-81-9 | |

| Record name | Dabigatran etexilate mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran etexilate mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN ETEXILATE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dabigatran Etexilate Mesylate

Introduction

Dabigatran etexilate mesylate, marketed as Pradaxa®, is a novel oral anticoagulant that functions as a direct thrombin inhibitor (DTI).[1][2] It represents a significant advancement over traditional anticoagulants like warfarin, offering a predictable pharmacokinetic profile that eliminates the need for routine coagulation monitoring.[3][4] Dabigatran etexilate is a small molecule prodrug that, after oral administration, is converted into its active form, dabigatran. This guide provides a detailed examination of its bioactivation, molecular mechanism of action, quantitative pharmacology, and the key experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Bioactivation Pathway: From Prodrug to Active Inhibitor

This compound is pharmacologically inactive and requires in vivo hydrolysis to become an effective anticoagulant. Following oral administration, the prodrug is rapidly absorbed and efficiently converted to the active principle, dabigatran, through esterase-catalyzed hydrolysis. This biotransformation occurs in both the plasma and the liver.[3] The formulation as a prodrug enhances the oral bioavailability of the active dabigatran moiety.

Caption: Bioactivation of the prodrug dabigatran etexilate to its active form, dabigatran.

Molecular Mechanism of Thrombin Inhibition

The central mechanism of dabigatran is its function as a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[5][6] Thrombin is a serine protease that plays a critical role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot.[7][8]

Dabigatran binds directly to the active site of the thrombin molecule, blocking its enzymatic activity.[1][9][10] This inhibition is highly specific and prevents thrombin-mediated events, including:

-

The conversion of fibrinogen to fibrin.[8]

-

The activation of coagulation factors V, VIII, and XI, which amplifies thrombin generation.[1]

A key advantage of dabigatran over indirect thrombin inhibitors, such as heparin, is its ability to inactivate both free, circulating thrombin and thrombin that is already bound to fibrin within a thrombus.[1][5][8][12] This allows it to halt the expansion of existing clots more effectively.[8]

Caption: Dabigatran's inhibition of thrombin within the coagulation cascade.

Quantitative Pharmacology and Pharmacokinetics

The interaction of dabigatran with its target and its behavior in the body have been quantified through numerous studies. This data is crucial for understanding its potency, selectivity, and clinical application.

| Parameter | Value | Description | Source(s) |

| Binding Affinity (Ki) | 4.5 nM | Dissociation constant for the inhibition of human thrombin. A lower value indicates higher binding affinity. | [2][5][11] |

| IC50 (Platelet Aggregation) | 10 nM | Concentration required to inhibit thrombin-induced platelet aggregation by 50%. | [2] |

| IC50 (Fibrin Formation) | 186 nM (Fluid Phase) | Concentration required to inhibit FPA release (a marker of fibrin formation) by 50% from free thrombin. | [12] |

| 200 nM (Clot-Bound) | Concentration required to inhibit FPA release by 50% from thrombin bound to a fibrin clot. | [12] | |

| Time to Cmax | 1-2 hours (fasted) | Time to reach maximum plasma concentration after oral administration. Delayed by food. | [1][4][13] |

| Terminal Half-Life (t½) | 12-17 hours | Time required for the plasma concentration to decrease by half. | [1][6][9] |

| Oral Bioavailability | ~3-7% | The fraction of the administered dose that reaches systemic circulation. | |

| Volume of Distribution (Vd) | 50-70 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [3][13] |

| Plasma Protein Binding | ~35% | The extent to which dabigatran binds to proteins in the blood plasma. | [3][13] |

| Metabolism | Not a substrate for Cytochrome P450 enzymes. Substrate for P-glycoprotein (P-gp) efflux transporter. | Low potential for drug-drug interactions via the CYP450 pathway. | [1][4][6] |

| Excretion | Predominantly renal | The primary route of elimination from the body is via the kidneys as an unchanged drug. | [4][6] |

Key Experimental Protocols

The characterization of dabigatran's inhibitory activity relies on specific in vitro assays. Below are the methodologies for two fundamental experiments.

This protocol is based on the methodology used to assess the inhibition of both fluid-phase and clot-bound thrombin.[12]

-

Principle: Thrombin cleaves fibrinogen to form fibrin and release Fibrinopeptide A (FPA). The concentration of dabigatran required to inhibit this release by 50% (IC50) is determined by quantifying FPA levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of dabigatran. Prepare solutions of human α-thrombin and purified human fibrinogen in a suitable buffer (e.g., HEPES-buffered saline).

-

Inhibition Reaction (Fluid Phase): Incubate varying concentrations of dabigatran with human thrombin for a set period (e.g., 15 minutes) at 37°C.

-

Inhibition Reaction (Clot-Bound): To model clot-bound thrombin, first form fibrin clots by incubating thrombin with fibrinogen. Wash the clots to remove unbound thrombin. Then, add the dabigatran dilutions to the pre-formed clots and incubate.

-

Fibrinogen Cleavage: Initiate the reaction by adding fibrinogen to the fluid-phase reaction mixture, or by adding fresh buffer to the clot-bound reaction mixture. Allow the reaction to proceed for a defined time.

-

Reaction Termination: Stop the enzymatic reaction by adding a stopping agent (e.g., aprotinin or a specific thrombin inhibitor like hirudin).

-

FPA Quantification: Precipitate the remaining uncleaved fibrinogen. Collect the supernatant, which contains the released FPA. Quantify the amount of FPA using a commercial FPA ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of FPA release against the logarithm of dabigatran concentration. Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value.

-

This protocol outlines a general workflow for evaluating how dabigatran affects platelet function using light transmission aggregometry.

-

Principle: When platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through. This change in light transmission is measured to quantify the extent of aggregation.

Caption: Experimental workflow for platelet aggregation inhibition assay.

-

Methodology:

-

PRP Preparation: Collect whole blood in sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

-

Pre-incubation: Aliquot PRP into aggregometer cuvettes. Add varying concentrations of dabigatran or a vehicle control and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Aggregation Measurement: Place the cuvette in a light transmission aggregometer and establish a baseline reading.

-

Induction: Add a fixed concentration of a platelet agonist, such as thrombin, to induce aggregation.[11]

-

Data Recording: Continuously record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

Analysis: Analyze the resulting aggregation curves to determine the maximum percentage of aggregation and the slope of the aggregation curve for each dabigatran concentration. Compare these values to the vehicle control to determine the inhibitory effect.

-

Conclusion

This compound's mechanism of action is characterized by its efficient conversion from an oral prodrug to a potent, selective, and reversible direct inhibitor of thrombin. By binding to the active site of both free and clot-bound thrombin, dabigatran effectively blocks the final common pathway of the coagulation cascade. Its predictable pharmacokinetic and pharmacodynamic profile, supported by robust quantitative data, underpins its utility as a fixed-dose oral anticoagulant in various thromboembolic disorders. The experimental protocols detailed herein provide a foundation for the continued research and development of direct thrombin inhibitors.

References

- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. ahajournals.org [ahajournals.org]

- 9. Dabigatran - Wikipedia [en.wikipedia.org]

- 10. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. ashpublications.org [ashpublications.org]

- 13. What is the Pharmacokinetics of this compound?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Pharmacological Properties of Dabigatran Etexilate Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabigatran etexilate mesylate, marketed as Pradaxa®, is a first-in-class, orally administered direct thrombin inhibitor. As a prodrug, it is converted in vivo to its active form, dabigatran, which offers a potent, selective, and reversible anticoagulant effect. Its predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dosing regimens without the need for routine coagulation monitoring, representing a significant advancement over traditional vitamin K antagonists. This document provides a comprehensive technical overview of its physicochemical characteristics, mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical trial data, and key experimental methodologies.

Physicochemical Properties

This compound is the salt form of the dabigatran etexilate prodrug, designed to improve solubility and facilitate oral absorption.[1]

-

Chemical Name: β-Alanine, N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl] phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-,ethyl ester, methanesulfonate.[2]

-

Molecular Formula: C34H41N7O5 • CH4O3S.[2]

-

Molecular Weight: 723.86 g/mol (mesylate salt), 627.75 g/mol (free base).[2]

-

Appearance: A yellow-white to yellow powder.[2]

-

Solubility: The solubility is strongly pH-dependent. It is freely soluble in methanol, has high solubility in acidic media (>50 mg/mL in 0.1 N HCl), a solubility of 1.8 mg/mL in pure water, and very poor solubility in neutral to basic media.[1][2] This pH-dependent solubility is a critical factor in its formulation. The drug is formulated with a tartaric acid core to create an acidic microenvironment that promotes dissolution and absorption.[3][4][5]

-

Stability: The compound is susceptible to moisture and acid hydrolysis.[6] For this reason, it is recommended that the capsules be stored in their original packaging until administration.[7][8] Studies have shown that the capsules are stable for up to 120 days in the manufacturer's blister pack and other specific packaging under controlled conditions.[7][8]

Mechanism of Action

Dabigatran etexilate is a pharmacologically inactive prodrug that is rapidly converted to its active form, dabigatran.[3][9] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[9][10][11]

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.[11][12] Thrombin also amplifies its own production by activating upstream clotting factors (Factors V, VIII, and XI) and activates platelets, further promoting thrombus formation.[3][12]

Dabigatran binds directly to the active site of the thrombin molecule, blocking its enzymatic activity.[3][12] This inhibition is independent of antithrombin III. A key advantage of dabigatran is its ability to inhibit both free (circulating) and fibrin-bound thrombin, the latter being a significant contributor to thrombus expansion.[3][13] Indirect thrombin inhibitors like heparin are unable to inactivate fibrin-bound thrombin.[3] By inhibiting thrombin, dabigatran prevents the formation of fibrin, reduces thrombin-induced platelet aggregation, and ultimately prevents the development of a thrombus.[11][13]

Pharmacokinetics

The pharmacokinetic profile of dabigatran is predictable and consistent across various patient populations, allowing for fixed-dose administration.[9][14]

Absorption

-

Dabigatran etexilate is absorbed orally and rapidly converted to dabigatran.[14]

-

The absolute bioavailability is low, approximately 3-7%.[10][15] This increases by 75% if the pellets are taken without the capsule shell; therefore, capsules should not be opened, chewed, or broken.[10][16]

-

Peak plasma concentrations (Cmax) of dabigatran are typically reached within 1-2 hours after administration in a fasted state.[9][10][12]

-

Co-administration with a high-fat meal can delay the time to Cmax by about 2 hours but does not significantly affect the overall bioavailability.[10][15]

Distribution

-

Dabigatran exhibits low plasma protein binding (approximately 35%), primarily to albumin.[10][16] This low binding contributes to its predictable pharmacokinetic profile, as it is less susceptible to displacement by other drugs.

-

The volume of distribution (Vd) is between 50 and 70 L, indicating moderate tissue distribution.[10][16]

Metabolism

-

The conversion of the prodrug dabigatran etexilate to the active dabigatran via esterase-catalyzed hydrolysis is the primary metabolic reaction.[10]

-

Dabigatran is further metabolized via glucuronidation to form four pharmacologically active acylglucuronide isomers (1-O, 2-O, 3-O, and 4-O).[17] These metabolites have activity similar to the parent compound and contribute to the overall anticoagulant effect.[17]

-

Crucially, dabigatran is not metabolized by cytochrome P450 (CYP450) isoenzymes, which minimizes the potential for many common drug-drug interactions.[9][14]

References

- 1. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. Pharmaceutical Formulations Of Dabigatran [quickcompany.in]

- 3. ahajournals.org [ahajournals.org]

- 4. eprajournals.com [eprajournals.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. droracle.ai [droracle.ai]

- 12. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

The Biochemical Journey of a Direct Thrombin Inhibitor: An In-Depth Technical Guide to Dabigatran Etexilate Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor. The document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction

This compound is the orally administered prodrug of dabigatran, a potent, competitive, and reversible direct inhibitor of thrombin.[1][2][3] As a cornerstone of anticoagulant therapy, a thorough understanding of its biochemical journey is paramount for its effective and safe use. This guide synthesizes the current knowledge of its pharmacokinetics and the molecular transformations it undergoes from administration to elimination.

Biochemical Pathway: From Prodrug to Active Inhibitor

Dabigatran etexilate is a double prodrug, meaning it requires two sequential metabolic steps to be converted into its pharmacologically active form, dabigatran.[4][5] This conversion is a rapid process primarily mediated by esterases.[6]

Absorption

Following oral administration, dabigatran etexilate is absorbed from the gastrointestinal tract.[7] The absolute bioavailability of dabigatran is approximately 3-7%.[4] Dabigatran etexilate is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can influence its absorption.[4][8][9]

Metabolism: The Two-Step Activation

The conversion of the inactive prodrug, dabigatran etexilate, to the active dabigatran is the critical step in its biochemical pathway. This process is catalyzed by carboxylesterases (CES) and occurs in two main stages. In vitro studies have identified two key enzymes in this process: CES1, predominantly found in the liver, and CES2, which is abundant in the intestine.[5]

The primary metabolic pathway involves the initial hydrolysis of the carbamate ester by intestinal CES2 to form the intermediate metabolite M2 (BIBR 951). Subsequently, the ethyl ester of M2 is hydrolyzed by hepatic CES1 to yield the active moiety, dabigatran.[5] A secondary, less prominent pathway involves the initial hydrolysis of the ethyl ester by CES1 to form the intermediate M1 (BIBR 1087), which is then converted to dabigatran by CES2.[5]

It is important to note that dabigatran etexilate and its active form, dabigatran, are not significantly metabolized by cytochrome P450 (CYP) enzymes.[4][6] This characteristic minimizes the potential for drug-drug interactions with substances that are inhibitors or inducers of the CYP450 system.

The active dabigatran can undergo further metabolism through glucuronidation to form pharmacologically active acylglucuronides.[10]

Distribution

Dabigatran has a volume of distribution of 50 to 70 L.[4][5] Approximately 35% of dabigatran is bound to human plasma proteins.[4]

Mechanism of Action

Dabigatran and its active acylglucuronide metabolites are competitive and direct inhibitors of thrombin.[1][2] By binding to the active site of thrombin, they prevent the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This inhibition applies to both free and clot-bound thrombin.[11][12]

Excretion

Dabigatran is primarily eliminated unchanged in the urine, with renal clearance accounting for about 80% of the total clearance after intravenous administration.[4][6] After oral administration of radiolabeled dabigatran etexilate, approximately 7% of the radioactivity is recovered in the urine and 86% in the feces.[4] The elimination half-life of dabigatran in healthy subjects is between 12 and 17 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dabigatran etexilate and dabigatran.

Table 1: Pharmacokinetic Parameters of Dabigatran following Oral Administration of Dabigatran Etexilate

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | 3 - 7% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1 hour (fasted) | [4] |

| Elimination Half-life (t½) | 12 - 17 hours | [4] |

| Volume of Distribution (Vd) | 50 - 70 L | [4][5] |

| Plasma Protein Binding | ~35% | [4] |

| Renal Clearance of Total Clearance (IV) | ~80% | [4] |

Table 2: Dabigatran Plasma Concentrations in a Multiple Dose Study (Healthy Volunteers)

| Dose | Cmax,ss (ng/mL) | tmax,ss (h) | AUCτ,ss (ng·h/mL) | t½,ss (h) |

| 50 mg three times daily | 43 | 1.5 | - | - |

| 100 mg three times daily | 128 | 1.5 | - | - |

| 200 mg three times daily | 199 | 1.5 | - | - |

| 400 mg three times daily | 303 | 1.5 | - | - |

| Data from a study in healthy male volunteers. Cmax,ss: maximum steady-state plasma concentration; tmax,ss: time to reach Cmax,ss; AUCτ,ss: area under the plasma concentration-time curve during a dosing interval at steady state; t½,ss: elimination half-life at steady state.[13] |

Experimental Protocols

This section outlines the general methodologies employed in key experiments to elucidate the biochemical pathway of dabigatran etexilate.

In Vitro Hydrolysis of Dabigatran Etexilate

Objective: To identify the enzymes responsible for the conversion of dabigatran etexilate to dabigatran.

Methodology:

-

Enzyme Sources: Recombinant human carboxylesterases (CES1 and CES2), human intestinal microsomes, and human liver S9 fractions.[14]

-

Incubation: Dabigatran etexilate is incubated with the respective enzyme sources in a phosphate buffer at 37°C.[14]

-

Sample Analysis: The formation of the intermediate metabolites (M1 and M2) and dabigatran is monitored over time using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[14][15]

-

Kinetic Analysis: Michaelis-Menten kinetics are determined to calculate the Km and Vmax for each enzymatic reaction.

Pharmacokinetic Studies in Humans

Objective: To determine the absorption, distribution, metabolism, and excretion of dabigatran etexilate and dabigatran in humans.

Methodology:

-

Study Design: Open-label, single- or multiple-dose studies in healthy volunteers or patient populations.[13][16]

-

Drug Administration: Oral administration of dabigatran etexilate capsules at various doses.[13][16]

-

Blood Sampling: Serial blood samples are collected at predefined time points post-dose. Plasma is separated by centrifugation.[16][17][18]

-

Urine and Feces Collection: In mass balance studies, urine and feces are collected to determine excretion pathways.[6]

-

Bioanalysis: Plasma and other biological samples are analyzed for concentrations of dabigatran and its metabolites using validated analytical methods such as HPLC-MS/MS.[17][19][20]

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate pharmacokinetic parameters like Cmax, Tmax, AUC, t½, Vd, and clearance.[16]

In Vitro Thrombin Inhibition Assay

Objective: To determine the inhibitory potency of dabigatran on thrombin activity.

Methodology:

-

Principle: The assay measures the ability of dabigatran to inhibit the enzymatic activity of thrombin on a chromogenic substrate or fibrinogen.

-

Reagents: Purified human thrombin, a specific chromogenic substrate for thrombin, and dabigatran at various concentrations.[1][12]

-

Procedure: Thrombin is pre-incubated with dabigatran, followed by the addition of the chromogenic substrate. The rate of color development, which is proportional to thrombin activity, is measured using a spectrophotometer.[1]

-

Data Analysis: The concentration of dabigatran that causes 50% inhibition of thrombin activity (IC50) is calculated. The inhibition constant (Ki) can also be determined.[1]

P-glycoprotein (P-gp) Substrate Assay

Objective: To determine if dabigatran etexilate is a substrate of the P-gp efflux transporter.

Methodology:

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are cultured on permeable supports to form a monolayer.[21]

-

Transport Study: Radiolabeled or unlabeled dabigatran etexilate is added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer. The amount of compound that transports to the opposite side is measured over time.[21]

-

Analysis: The apparent permeability coefficients (Papp) for both the AP-to-BL and BL-to-AP directions are calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is indicative of active efflux by P-gp.[21]

-

Inhibition: The transport study can be repeated in the presence of known P-gp inhibitors to confirm that the efflux is P-gp mediated.[21]

Conclusion

The biochemical pathway of this compound is a well-characterized process involving rapid absorption and a two-step, esterase-mediated conversion to its active form, dabigatran. Its predictable pharmacokinetics, minimal interaction with the CYP450 system, and potent, direct inhibition of thrombin underscore its clinical utility as an oral anticoagulant. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of dabigatran in a rat model of hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of dabigatran in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profile of the oral direct thrombin inhibitor dabigatran etexilate in healthy volunteers and patients undergoing total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dabigatran Inhibits Both Clot-Bound and Fluid Phase Thrombin In Vitro: Effects Compared to Heparin and Hirudin. | CoLab [colab.ws]

- 12. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and Safety of Dabigatran Etexilate after Single and Multiple Oral Doses in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Hemoclot Thrombin Inhibitor Assay and Expected Peak-Trough Levels of Dabigatran: A Multicenter Study [frontiersin.org]

- 18. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]

- 19. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous Determination of Dabigatran, Rivaroxaban, and Apixaban in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dabigatran Etexilate Mesylate for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dabigatran Etexilate Mesylate, a potent direct thrombin inhibitor, as a critical tool in the field of thrombosis research. It covers its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is an orally administered prodrug that is rapidly converted to its active form, dabigatran, by esterases in the plasma and liver.[1][2] As a direct thrombin inhibitor (DTI), dabigatran functions as a potent, competitive, and reversible inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[3][4][5]

Its mechanism offers a targeted anticoagulant effect by binding to the active site of the thrombin molecule.[4][6] This action prevents thrombin from mediating the conversion of fibrinogen to fibrin, which is the final step in the formation of a thrombus.[4][7] A significant advantage of dabigatran is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is already bound to a fibrin clot.[8][9][10] Furthermore, dabigatran inhibits thrombin-induced platelet aggregation.[3][9]

Pharmacokinetic and Pharmacodynamic Profile

Dabigatran exhibits a predictable pharmacokinetic and pharmacodynamic profile, which allows for fixed-dosing regimens without the need for routine coagulation monitoring in clinical settings.[1][5]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for dabigatran, essential for designing and interpreting research studies.

Table 1: Pharmacokinetic Properties of Dabigatran

| Parameter | Value | Species | Reference(s) |

|---|---|---|---|

| Bioavailability (oral) | 3-7% | Human | [8] |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours | Human | [1][5] |

| Elimination Half-life (t½) | 12-17 hours | Human | [1][8] |

| Plasma Protein Binding | ~35% | Human | [8][11] |

| Metabolism | Not metabolized by CYP450 enzymes | Human | [1][12] |

| Excretion | Predominantly renal (~80%) | Human |[1][12][13] |

Table 2: In Vitro and Ex Vivo Potency of Dabigatran

| Assay / Parameter | Value (IC50 / Ki) | Species / Matrix | Reference(s) |

|---|---|---|---|

| Thrombin Inhibition (Ki) | 4.5 nM | Human | [3][9] |

| Thrombin-Induced Platelet Aggregation (IC50) | 10 nM | Human | [3] |

| Thrombin Generation (ETP) Inhibition (IC50) | 0.56 µM | Human PPP* | [3] |

| aPTT Doubling Concentration | 0.23 µM | Human PPP* | [3] |

| Prothrombin Time (PT) Doubling Conc. | 0.83 µM | Human PPP* | [3] |

| Ecarin Clotting Time (ECT) Doubling Conc. | 0.18 µM | Human PPP* | [3] |

| Thrombin Binding Inhibition (IC50) | 118 nM | Human Platelets | [14] |

*PPP: Platelet-Poor Plasma

Experimental Protocols for Thrombosis Research

In Vitro Anticoagulant Activity Assessment

A variety of standard coagulation assays are used to measure the anticoagulant effect of dabigatran in plasma.

Detailed Methodologies:

-

Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways.

-

Preparation: Platelet-poor plasma (PPP) is pre-warmed to 37°C.

-

Incubation: A specific volume of PPP is incubated with a contact activator (e.g., silica) and the dabigatran concentration being tested.

-

Initiation: Coagulation is initiated by adding calcium chloride (CaCl₂).

-

Measurement: The time until clot formation is recorded. Dabigatran prolongs the aPTT in a concentration-dependent manner, although the relationship becomes curvilinear at higher concentrations.[15]

-

-

Ecarin Clotting Time (ECT): This assay directly measures DTI activity. Ecarin, a snake venom enzyme, converts prothrombin to meizothrombin, which is then inhibited by dabigatran.[15][16]

-

Preparation: Pre-warm PPP to 37°C.

-

Initiation: Add Ecarin reagent to the plasma sample containing dabigatran.

-

Measurement: The time to clot formation is measured. The ECT shows a highly linear correlation with dabigatran concentrations over a broad range.[15]

-

-

Diluted Thrombin Time (dTT): This is a modified thrombin time assay with high sensitivity and linearity for dabigatran.[17]

-

Preparation: Pre-warm PPP to 37°C.

-

Initiation: Add a standardized, diluted thrombin reagent to the plasma sample.

-

Measurement: The time to clot formation is recorded. The dTT provides a quantitative measure of dabigatran activity.[15]

-

In Vivo Models of Thrombosis

Animal models are indispensable for evaluating the antithrombotic efficacy and safety (bleeding risk) of dabigatran.

Detailed Methodologies:

-

Rat/Rabbit Venous Thrombosis (VT) Model: These models are used to assess efficacy in preventing venous clots.[18]

-

Dosing: Dabigatran etexilate or vehicle is administered orally to conscious rats or rabbits.[3]

-

Anesthesia and Surgery: At a time corresponding to expected peak plasma concentration (e.g., 30-120 minutes post-dose), the animal is anesthetized.[3] A laparotomy is performed to expose the inferior vena cava (IVC).

-

Thrombus Induction: Thrombosis is induced using a combination of stasis and hypercoagulability. All side branches of a segment of the IVC are ligated, followed by the injection of a thrombogenic substance like thromboplastin into the isolated segment.[18] The main vessel is then fully ligated to induce stasis.

-

Evaluation: After a set period (e.g., 2 hours), the ligated segment is excised, the thrombus is carefully removed, dried, and weighed. The reduction in thrombus weight in the dabigatran group compared to the vehicle group indicates antithrombotic efficacy.

-

-

Mouse Bleeding Models: To assess the safety profile, various bleeding models are employed.

-

Tail Transection Model: Mice are dosed with dabigatran etexilate. After a set time, the distal tip of the tail is transected, and the tail is immersed in warm saline. The time to cessation of bleeding or total blood loss is measured.[19]

-

Saphenous Vein Hemostasis Model: This model is considered reliable for assessing hemostatic defects at therapeutic drug levels. A standardized injury is made to the saphenous vein, and bleeding time is measured.[19]

-

-

Porcine Arterial Thrombosis Model (Folts' Model): This model is used to study effects on arterial thrombosis, which is more platelet-rich.

-

Procedure: In anesthetized pigs, the carotid artery is injured and a stenosis is created to induce cyclic flow reductions (CFRs), where thrombi form and then embolize, which is monitored by a Doppler flow probe.[20][21]

-

Dosing: Dabigatran is administered intravenously.

-

Evaluation: Efficacy is measured as the reduction in the frequency of CFRs.[20][21]

-

This guide serves as a foundational resource for researchers utilizing this compound. By understanding its precise mechanism of action and employing these standardized protocols, scientists can effectively investigate its role in thrombosis and explore novel therapeutic strategies.

References

- 1. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Dabigatran - Wikipedia [en.wikipedia.org]

- 9. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. What is the Pharmacokinetics of this compound?_Chemicalbook [chemicalbook.com]

- 12. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dabigatran in cardiovascular disease management: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. myadlm.org [myadlm.org]

- 17. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anticoagulant Effects of Dabigatran Etexilate Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate mesylate, a prodrug of the active moiety dabigatran, is a potent, competitive, and reversible direct thrombin inhibitor.[1][2] It represents a significant advancement in oral anticoagulant therapy, offering a predictable pharmacokinetic and pharmacodynamic profile that allows for fixed-dosing without the need for routine coagulation monitoring in most patients.[3] This technical guide provides a comprehensive overview of the anticoagulant effects of dabigatran, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for key in vitro evaluation methods.

Mechanism of Action

Dabigatran directly inhibits thrombin (Factor IIa), a key serine protease in the coagulation cascade.[2][4] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][5] This direct inhibition of thrombin also attenuates thrombin-induced platelet aggregation.[4] Unlike indirect thrombin inhibitors like heparin, dabigatran's action is independent of antithrombin III.[5]

Figure 1: Mechanism of Action of Dabigatran in the Coagulation Cascade.

Pharmacokinetics and Pharmacodynamics

Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran, by esterases. Peak plasma concentrations are typically reached within 1-2 hours of oral administration.[3] The drug exhibits a predictable pharmacokinetic profile, with a terminal half-life of approximately 12-17 hours in healthy subjects.[3] Elimination is primarily via renal excretion.[3]

The anticoagulant effect of dabigatran is concentration-dependent and can be assessed using various coagulation assays.[6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Dabigatran

| Parameter | Value | Reference |

| Thrombin Inhibition (Ki) | 4.5 nM | [1] |

| IC50 (Thrombin-induced Platelet Aggregation) | 10 nM | [1] |

Table 2: Pharmacokinetic Parameters of Dabigatran in Different Patient Populations

| Parameter | Healthy Volunteers | Mild Renal Impairment (CrCl 50-80 mL/min) | Moderate Renal Impairment (CrCl 30-50 mL/min) |

| Cmax (ng/mL) | 176 | ~230 | ~290 |

| Tmax (hr) | 1-2 | 2-3 | 2-3 |

| AUC (ng·h/mL) | ~1000 | ~1500 | ~3200 |

| Half-life (hr) | 12-17 | ~15 | ~18 |

| Renal Clearance (% of total) | ~80% | Reduced | Significantly Reduced |

Note: Values are approximate and can vary based on the specific study and patient characteristics. Data compiled from multiple sources for illustrative purposes.[3][7][8]

Table 3: Effect of Dabigatran Concentration on Coagulation Assays (In Vitro)

| Dabigatran Concentration (ng/mL) | aPTT (seconds) | PT (INR) | TT (seconds) |

| 0 (Baseline) | ~30 | ~1.0 | ~18 |

| 50 | ~45 | ~1.1 | >100 |

| 100 | ~60 | ~1.2 | >200 |

| 200 | ~80 | ~1.3 | >300 |

| 400 | ~100 | ~1.5 | >300 |

Note: These are representative values and can vary significantly depending on the specific reagents and instruments used. The relationship between dabigatran concentration and aPTT is curvilinear, with a plateau effect at higher concentrations.[6][9][10]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. In the presence of a direct thrombin inhibitor like dabigatran, the time to clot formation is prolonged in a concentration-dependent manner.[6]

Materials:

-

Citrated platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulation analyzer or a water bath and stopwatch

-

Calibrated pipettes

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound in pooled normal plasma to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 200, 400 ng/mL).

-

Pre-incubation: Pipette 50 µL of the plasma sample (or control) into a test cuvette.

-

Add 50 µL of the aPTT reagent to the cuvette.

-

Incubate the mixture for 3-5 minutes at 37°C. The exact incubation time should be according to the reagent manufacturer's instructions.[11][12]

-

Initiation of Clotting: Add 50 µL of pre-warmed 0.025 M CaCl2 solution to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for a fibrin clot to form. This is the aPTT value.

-

Data Analysis: Plot the aPTT values against the corresponding dabigatran concentrations to determine the concentration-response relationship.

Quality Control:

-

Run normal and abnormal control plasmas with each batch of samples.

-

Ensure that the temperature of the water bath or instrument block is maintained at 37°C ± 1°C.

Thrombin Time (TT) Assay

Principle: The TT assay directly measures the time it takes for a clot to form when a standard amount of thrombin is added to plasma. This assay is highly sensitive to the presence of direct thrombin inhibitors like dabigatran.[13]

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Thrombin reagent (bovine or human, with a known concentration)

-

Coagulation analyzer or a water bath and stopwatch

-

Calibrated pipettes

Procedure:

-

Sample Preparation: Use the same serially diluted dabigatran-spiked plasma samples as prepared for the aPTT assay.

-

Pre-incubation: Pipette 100 µL of the plasma sample (or control) into a test cuvette.

-

Incubate the plasma for 1-2 minutes at 37°C.[14]

-

Initiation of Clotting: Add 100 µL of the pre-warmed thrombin reagent to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for a fibrin clot to form. This is the TT value.

-

Data Analysis: Plot the TT values against the corresponding dabigatran concentrations. Due to the high sensitivity of the TT assay, a diluted thrombin time (dTT) may be necessary to achieve a measurable range at higher dabigatran concentrations.[13]

Quality Control:

-

Run normal and abnormal control plasmas with each batch of samples.

-

The concentration of the thrombin reagent should be standardized to ensure consistent results.

Mandatory Visualization

References

- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacometric Characterization of Dabigatran Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship between plasma dabigatran concentration and activated partial thromboplastin time in Japanese patients with non-valvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabigatran Monitoring Was Influenced by Thrombin Time Reagent With Different Thrombin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlas-medical.com [atlas-medical.com]

- 12. diagnolab.com.na [diagnolab.com.na]

- 13. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 14. endotell.ch [endotell.ch]

Exploring the binding affinity of Dabigatran to thrombin

An In-depth Technical Guide to the Binding Affinity of Dabigatran to Thrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI) that plays a crucial role in anticoagulant therapy.[1][2][3] It is the active form of the prodrug dabigatran etexilate, which is converted in the liver following oral administration.[1] Unlike indirect thrombin inhibitors like heparin, dabigatran can inhibit both free and fibrin-bound thrombin, providing a significant therapeutic advantage.[2][4] This technical guide provides a comprehensive overview of the binding affinity of dabigatran to its target, thrombin, summarizing key quantitative data, detailing experimental protocols for its measurement, and illustrating its mechanism of action.

Mechanism of Action

Thrombin (Factor IIa) is a serine protease that acts as the final effector in the coagulation cascade.[1] It catalyzes the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[1][2] Thrombin also amplifies its own production by activating Factors V, VIII, and XI, and promotes platelet aggregation.[1][2] Dabigatran exerts its anticoagulant effect by binding directly to the active site of thrombin, thereby preventing its interaction with its substrates.[2][5] This inhibition is competitive and reversible.[1][3][4]

The following diagram illustrates the conversion of the prodrug dabigatran etexilate to its active form, dabigatran, and its subsequent inhibition of thrombin.

Caption: Conversion of dabigatran etexilate to active dabigatran and its inhibitory action on thrombin.

Quantitative Binding Affinity Data

The binding affinity of dabigatran to thrombin has been quantified using various parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). These values are determined through a range of experimental techniques. A summary of reported values is presented below.

| Parameter | Value (nM) | Method/Condition | Reference |

| Ki | 4.5 ± 0.2 | Chromogenic Assay | [3][6] |

| Ki | 3.8 ± 1.5 | 125I-thrombin binding to γA/γA-fibrin clots | [6] |

| Ki | 26.0 ± 4.0 | 125I-thrombin binding to γA/γ'-fibrin clots | [6] |

| IC50 | 9.3 | Not specified | [7] |

| IC50 | 118 | Flow Cytometry (Thrombin binding to platelets) | [7] |

| IC50 | 122 | Flow Cytometry (P-selectin exposure on platelets) | [7] |

| IC50 | 185 | Flow Cytometry (Fibrinogen binding to platelets) | [7] |

| IC50 | 134.1 ng/mL | Thrombin Generation Assay (AUC-based) | [8] |

| EC50 | 184.6 ± 4.3 | Surface Plasmon Resonance (Thrombin binding to γA/γA-fibrin) | [6] |

| EC50 | 182.4 ± 15.0 | Surface Plasmon Resonance (Thrombin binding to γA/γ'-fibrin) | [6] |

| EC50 | 204.2 ± 17.0 | Surface Plasmon Resonance (Thrombin binding to factor Va) | [6] |

| Kd | 10 | Thrombin-induced platelet aggregation | [7] |

Experimental Protocols

The determination of dabigatran's binding affinity to thrombin relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the kinetics and affinity of dabigatran binding to thrombin.

Methodology:

-

Chip Preparation: A CM5 sensor chip is activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7]

-

Ligand Immobilization: Thrombin substrates, such as fibrin or factor Va, are immobilized on the activated sensor chip surface.[6] Alternatively, an anti-thrombin antibody can be immobilized to capture thrombin.

-

Analyte Injection: Solutions of dabigatran at varying concentrations are flowed over the sensor chip surface.[6] A reference flow cell without the immobilized ligand is used to subtract non-specific binding.[6]

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.[6]

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka. For steady-state analysis, the response at equilibrium is plotted against the analyte concentration, and the resulting curve is fitted to determine the EC50 value.[6]

The logical workflow for a typical SPR experiment is depicted below.

Caption: A simplified workflow diagram for a Surface Plasmon Resonance (SPR) experiment.

Flow Cytometry

Flow cytometry can be utilized to assess the inhibitory effect of dabigatran on thrombin binding to platelets.

Objective: To determine the IC50 of dabigatran for the inhibition of thrombin binding to platelets.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from whole blood.

-

Incubation: Platelets are incubated with fluorescently labeled thrombin in the presence of varying concentrations of dabigatran (e.g., 2-600 nM).[7]

-

Staining for Activation Markers: To assess platelet activation, antibodies against P-selectin (CD62P) and fibrinogen can be added.[7]

-

Flow Cytometric Analysis: The samples are analyzed on a flow cytometer to measure the median fluorescence intensity (MFI) of thrombin binding and the expression of platelet activation markers.[7]

-

Data Analysis: The MFI is plotted against the logarithm of the dabigatran concentration. The IC50 value is calculated using a dose-response inhibition model.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To provide a complete thermodynamic profile of the dabigatran-thrombin interaction.

Methodology:

-

Sample Preparation: Solutions of thrombin and dabigatran are prepared in the same buffer and thoroughly degassed.[9]

-

ITC Experiment Setup: The sample cell is filled with the thrombin solution, and the injection syringe is loaded with the dabigatran solution.[10]

-

Titration: A series of small injections of the dabigatran solution are made into the thrombin solution in the sample cell.[9][10] The heat released or absorbed upon each injection is measured.

-

Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Data Analysis: The area under each peak is integrated to determine the heat change per injection. This is then plotted against the molar ratio of dabigatran to thrombin. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

Signaling Pathway Inhibition

Dabigatran's inhibition of thrombin has downstream effects on various signaling pathways. A key pathway affected is the coagulation cascade.

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of dabigatran.

Caption: Dabigatran's inhibition of thrombin in the coagulation cascade.

Conclusion

Dabigatran is a well-characterized direct thrombin inhibitor with a high binding affinity for its target. The quantitative data derived from various experimental methodologies consistently demonstrate its potent inhibitory activity. Understanding the nuances of its binding kinetics and the experimental protocols used for its assessment is critical for researchers and professionals in the fields of pharmacology and drug development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for further exploration and application.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. litfl.com [litfl.com]

- 5. droracle.ai [droracle.ai]

- 6. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Dabigatran Etexilate Mesylate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dabigatran Etexilate Mesylate in bulk drug substance and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability testing. The method effectively separates this compound from its potential impurities and degradation products.

Introduction

This compound is a direct thrombin inhibitor and an anticoagulant medication used to prevent strokes and systemic embolism.[1][2] It is the mesylate salt of the prodrug Dabigatran Etexilate, which is converted to the active form, Dabigatran, in the body.[2][3] Ensuring the purity and stability of this pharmaceutical compound is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the quality of pharmaceutical products.[1] This document provides a detailed protocol for a stability-indicating HPLC method for the analysis of this compound, validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Physicochemical Properties of this compound

-

Chemical Name: Ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate methanesulfonate[6]

-

Molecular Formula: C34H41N7O5 • CH4O3S[6]

-

Molecular Weight: 723.86 g/mol [6]

-

Appearance: Yellow-white to yellow powder[3]

-

Solubility: Freely soluble in methanol, slightly soluble in ethanol, and has a solubility of 1.8 mg/mL in pure water.[3][7] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[8]

-

UV Absorbance: Maximum absorbance (λmax) at approximately 226 nm and 344 nm.[8]

Experimental Protocol

Equipment and Materials

-

HPLC system with a UV or PDA detector

-

Analytical balance

-

pH meter

-

Ultrasonic bath

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, methanol, and water

-

Potassium dihydrogen orthophosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

This compound reference standard

-

This compound sample (bulk drug or capsules)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[9] |

| Mobile Phase A | Phosphate buffer (pH 3.0, prepared by dissolving 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjusting the pH with orthophosphoric acid)[9] |

| Mobile Phase B | Acetonitrile[9] |

| Gradient Program | A gradient program is often employed for the separation of impurities. A typical program could be: 0-10 min (70% A), 10-25 min (70% to 30% A), 25-35 min (30% A), 35-40 min (30% to 70% A), 40-45 min (70% A) |

| Flow Rate | 1.0 mL/min[9] |

| Detection Wavelength | 220 nm[9] |

| Injection Volume | 10 µL[9] |

| Column Temperature | 25°C[9] |

| Diluent | Water and acetonitrile in a 70:30 (v/v) ratio[9] |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up to the mark with diluent and mix well.

-

Working Standard Solution (20 µg/mL): Pipette 20 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with diluent.

-

Sample Solution (from Capsules): Weigh the contents of not less than 20 capsules and calculate the average weight. Accurately weigh a quantity of the capsule powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up to the mark with diluent. Filter the solution through a 0.45 µm nylon filter before injection.[4]

HPLC Method Development Workflow

Caption: Workflow for HPLC method development and validation.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[6][10] The chromatograms showed that the degradation product peaks were well-resolved from the main drug peak, confirming the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A typical calibration curve is constructed by plotting the peak area against the concentration of this compound. The method is generally found to be linear over a range of 10-50 µg/mL with a correlation coefficient (r²) greater than 0.998.[5][11]

| Parameter | Result |

| Linearity Range | 10 - 50 µg/mL[11] |

| Correlation Coefficient (r²) | > 0.998[5] |

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 16 | 15.8 | 98.75 |

| 100% | 20 | 19.9 | 99.50 |

| 120% | 24 | 23.8 | 99.17 |

Note: The data in this table is representative and may vary between laboratories.

Precision

Precision was evaluated by determining the intra-day (repeatability) and inter-day (intermediate precision) precision. This was done by injecting six replicate standard solutions and expressing the results as the relative standard deviation (%RSD).

| Precision | %RSD |

| Intra-day | < 1.0% |

| Inter-day | < 2.0% |

Note: The data in this table is representative and may vary between laboratories.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest concentration of analyte that can be detected, and the LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, were found to be approximately 0.51 µg/mL and 1.54 µg/mL, respectively.[11]

Logical Relationship of Method Validation Parameters

Caption: Key parameters for HPLC method validation.

Conclusion

The developed and validated stability-indicating RP-HPLC method is simple, precise, accurate, and robust for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for assessing the stability of the drug product. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool in the drug development process.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | C35H45N7O8S | CID 135566083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. iajps.com [iajps.com]

- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 6. ijbpr.net [ijbpr.net]

- 7. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. [PDF] DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR ESTIMATION OF DABIGATRAN ETEXILATE | Semantic Scholar [semanticscholar.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Note: Performing Platelet Aggregation Assays in the Presence of Dabigatran Etexilate Mesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dabigatran Etexilate Mesylate, the prodrug of dabigatran, is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2][3] As an oral anticoagulant, its primary mechanism involves blocking the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[3][4] Thrombin plays a crucial role not only in the conversion of fibrinogen to fibrin but also as the most potent endogenous platelet agonist.[5][6] Therefore, understanding the interaction between dabigatran and platelet function is critical for researchers in hematology, pharmacology, and drug development.

This document provides detailed application notes and protocols for conducting platelet aggregation assays in the presence of this compound. It summarizes the compound's effects on platelet function, offers step-by-step experimental procedures, and presents quantitative data to guide assay design and interpretation.

Mechanism of Action: Dabigatran's Effect on Coagulation and Platelets

Dabigatran directly binds to the active site of both free and fibrin-bound thrombin, preventing it from cleaving fibrinogen to form fibrin, thereby inhibiting thrombus formation.[2][7] Crucially, this inhibition also prevents thrombin from activating platelets. Thrombin activates platelets primarily through the cleavage of Protease-Activated Receptors (PAR-1 and PAR-4) on the platelet surface.[7][8] By blocking thrombin, dabigatran effectively curtails this major pathway of platelet activation and subsequent aggregation.[1][2][9]

Caption: Dabigatran's dual inhibition of fibrin formation and platelet activation.

Effect of Dabigatran on Platelet Aggregation

Experimental evidence consistently shows that dabigatran's antiplatelet effect is highly specific to the thrombin-mediated pathway.

Thrombin-Induced Platelet Aggregation

Dabigatran potently inhibits platelet aggregation and activation induced by thrombin in a dose-dependent manner.[9][10] Studies have demonstrated that dabigatran can fully inhibit platelet aggregation induced by thrombin concentrations up to 2 IU/mL.[9] This inhibition is observed across a range of therapeutic and supra-therapeutic concentrations of the drug.[11]

Table 1: Effect of Dabigatran on Thrombin-Induced Platelet Aggregation

| Dabigatran Concentration | Thrombin Concentration | Maximum Aggregation (%) | % Inhibition | Reference |

|---|---|---|---|---|

| 0 ng/mL (Control) | 100 nmol/L | 89 ± 8 | - | [7] |

| Baseline (trough level) | 100 nmol/L | 29 ± 21 | 67.4% | [7] |

| 2 hours post-dose (peak) | 100 nmol/L | 9 ± 6 | 89.9% | [7] |

| 0 ng/mL (Control) | 0.5 U/mL | 82.4 ± 3.9 | - | [12] |

| 0 ng/mL (Control) | 1.0 U/mL | 92.7 ± 3.1 | - |[12] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Dabigatran against Thrombin-Induced Aggregation

| Agonist (Thrombin) Concentration | Dabigatran IC50 | Reference |

|---|---|---|

| 0.5 U/mL | 10.5 nM (approx. 5.0 ng/mL) | [10][12] |

| 1.0 U/mL | 40.4 nM (approx. 19.0 ng/mL) |[10][12] |

Platelet Aggregation Induced by Other Agonists

In contrast to its potent effect on thrombin-induced aggregation, dabigatran does not significantly affect platelet aggregation initiated by other common agonists.[1][9] This indicates that dabigatran does not interfere with other platelet activation pathways.

Table 3: Effect of Dabigatran on Platelet Aggregation Induced by Non-Thrombin Agonists

| Agonist | Dabigatran Effect | References |

|---|---|---|

| Adenosine Diphosphate (ADP) | No significant impact | [1][9][13][14] |

| Arachidonic Acid (AA) | No significant impact | [1][9][14] |

| Collagen | No significant impact | [1][9][15] |

| TRAP (Thrombin Receptor-Activating Peptide) | No significant impact or minor reduction | [5][15][16] |

| Epinephrine | No significant impact |[15] |

Note: While most studies show no effect with TRAP, which directly activates the PAR-1 receptor, some have observed a minor reduction in aggregation at peak dabigatran concentrations.[5]

Experimental Protocols

The following protocols are designed for studying the effects of dabigatran on platelet aggregation using Light Transmission Aggregometry (LTA), a widely used method.[17][18]

Workflow for LTA with Dabigatran

References

- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Dabigatran - Wikipedia [en.wikipedia.org]

- 5. Thrombin Receptor Agonist Peptide–Induced Platelet Aggregation Is Reduced in Patients Receiving Dabigatran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Function Tests: A Review of Progresses in Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dabigatran reduces thrombin-induced platelet aggregation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. tandfonline.com [tandfonline.com]

- 13. Impact of Dabigatran versus Phenprocoumon on ADP Induced Platelet Aggregation in Patients with Atrial Fibrillation with or without Concomitant Clopidogrel Therapy (the Dabi-ADP-1 and Dabi-ADP-2 Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dabigatran and rivaroxaban do not affect AA- and ADP-induced platelet aggregation in patients receiving concomitant platelet inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of rivaroxaban and dabigatran on platelet functions: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Dabigatran for Studying Thrombin Inhibition in Cell Culture

Introduction

Dabigatran is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2][3] It binds to the active site of both free and clot-bound thrombin, effectively blocking the conversion of fibrinogen to fibrin and preventing thrombus formation.[1][4] For research applications, Dabigatran Etexilate Mesylate is the commercially available prodrug form. This prodrug is converted in vivo by esterases to its active form, Dabigatran.[4][5] For in vitro cell culture experiments, it is crucial to use the active form, Dabigatran, to ensure direct and quantifiable thrombin inhibition, avoiding potential confounding effects from inefficient or variable prodrug conversion by cultured cells and the reported cytotoxicity of the etexilate form.[6] These notes provide detailed protocols and data for utilizing Dabigatran in cell culture to investigate thrombin-mediated biological processes.

Quantitative Data on Dabigatran Activity

The following table summarizes key quantitative parameters of Dabigatran's inhibitory activity from various assays.

| Parameter | Target/Assay | Value | Species | Reference |

| Kᵢ | Human Thrombin (cell-free) | 4.5 nM | Human | [2][3][7] |

| IC₅₀ | Thrombin-induced Platelet Aggregation | 10 nM | Human | [3][7] |

| IC₅₀ | Thrombin Generation (ETP) in PPP¹ | 0.56 µM | Human | [3] |

| IC₅₀ | Thrombin (cell-free) | 9.3 nM | N/A | [8] |

| IC₅₀ | OCT2-mediated ASP+ uptake | 4.7 µM | Human | [8] |

| IC₅₀ | MATE2K-mediated ASP+ uptake | 25.3 µM | Human | [8] |

¹PPP: Platelet-Poor Plasma

Mechanism of Action and Signaling Pathway Diagrams

Dabigatran directly binds to the catalytic site of thrombin, inhibiting its enzymatic activity. This prevents thrombin from cleaving its various substrates, including fibrinogen and Protease-Activated Receptors (PARs) on cell surfaces.

Caption: Mechanism of Dabigatran action in the coagulation cascade.

Thrombin's effects on cells are often mediated by the G-protein coupled receptor, PAR-1. Dabigatran can effectively block these downstream signaling events. For instance, in endothelial cells, thrombin binding to PAR-1 activates a RhoA-mediated pathway that increases vascular permeability, an effect that Dabigatran can inhibit.[9][10]

References

- 1. droracle.ai [droracle.ai]

- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]